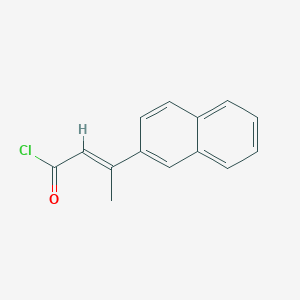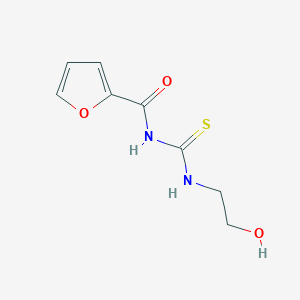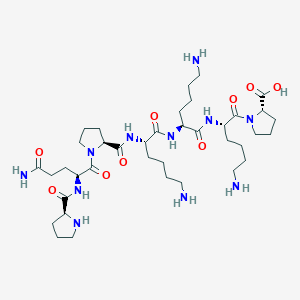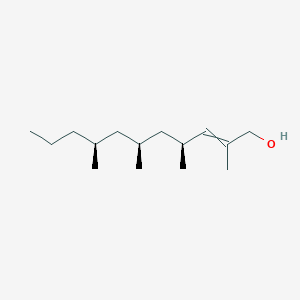![molecular formula C8H14O2 B14242121 [(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol CAS No. 478703-63-8](/img/structure/B14242121.png)
[(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol is a chiral compound with significant importance in organic synthesis and pharmaceutical applications. It is characterized by its cyclohexene ring structure with two hydroxyl groups attached to the first and second carbon atoms. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of [(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol typically involves the reduction of cyclohexene derivatives. One common method is the catalytic hydrogenation of cyclohexene-1,2-dione in the presence of a chiral catalyst to yield the desired diol. The reaction conditions often include:
Catalyst: Chiral rhodium or ruthenium complexes
Solvent: Methanol or ethanol
Temperature: Room temperature to 50°C
Pressure: 1-5 atm of hydrogen gas
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: Cyclohexene-1,2-dione, hydrogen gas
Catalyst: Immobilized chiral catalysts on solid supports
Reaction Conditions: Optimized for high throughput and minimal by-products
Analyse Chemischer Reaktionen
Types of Reactions
[(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol undergoes various chemical reactions, including:
Oxidation: Conversion to cyclohexene-1,2-dione using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction to cyclohexane-1,2-diol using hydrogenation.
Substitution: Formation of esters or ethers by reacting with acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature to 50°C.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine, room temperature.
Major Products
Oxidation: Cyclohexene-1,2-dione
Reduction: Cyclohexane-1,2-diol
Substitution: Cyclohex-3-ene-1,2-diyl diacetate or cyclohex-3-ene-1,2-diyl dimethyl ether
Wissenschaftliche Forschungsanwendungen
[(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol is utilized in various scientific research fields:
Chemistry: As a chiral building block in asymmetric synthesis.
Biology: In the study of enzyme-catalyzed reactions involving chiral substrates.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: In the production of fine chemicals and as a precursor for polymer synthesis.
Wirkmechanismus
The mechanism by which [(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol exerts its effects is primarily through its role as a chiral intermediate. It interacts with various enzymes and catalysts, facilitating stereoselective reactions. The molecular targets include enzymes involved in oxidation-reduction processes and those catalyzing esterification or etherification reactions.
Vergleich Mit ähnlichen Verbindungen
[(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol can be compared with other similar compounds such as:
Cyclohexane-1,2-diol: Lacks the double bond in the ring structure, leading to different reactivity.
Cyclohexene-1,2-dione: An oxidized form with different chemical properties.
Cyclohex-3-ene-1,2-diyl diacetate: An ester derivative with altered solubility and reactivity.
The uniqueness of this compound lies in its chiral nature and the presence of both hydroxyl groups, making it a versatile intermediate in various synthetic pathways.
Eigenschaften
CAS-Nummer |
478703-63-8 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
[(1R,2R)-2-(hydroxymethyl)cyclohex-3-en-1-yl]methanol |
InChI |
InChI=1S/C8H14O2/c9-5-7-3-1-2-4-8(7)6-10/h1,3,7-10H,2,4-6H2/t7-,8-/m0/s1 |
InChI-Schlüssel |
VZANJIIQFVLBAI-YUMQZZPRSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H](C=C1)CO)CO |
Kanonische SMILES |
C1CC(C(C=C1)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]-](/img/structure/B14242042.png)

![N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide](/img/structure/B14242051.png)
![N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide](/img/structure/B14242055.png)
![acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol](/img/structure/B14242063.png)
![Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]](/img/structure/B14242070.png)
![Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14242075.png)
![2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline](/img/structure/B14242078.png)

![2-[(Prop-2-yn-1-yl)sulfanyl]quinoline](/img/structure/B14242093.png)
![3-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}pyridine](/img/structure/B14242103.png)
![Phosphonic acid, [1-(butylamino)-1-methylbutyl]-, dibutyl ester](/img/structure/B14242114.png)


